LDN-214117 vs. LDN-193189: Superior Biochemical Selectivity for ALK2 over ALK3 and ALK5
LDN-214117 demonstrates substantially greater selectivity for ALK2 over ALK3 and ALK5 compared to the widely used pyrazolo[1,5-a]pyrimidine LDN-193189. LDN-214117 exhibits an ALK2 IC50 of 24 nM with a 49-fold selectivity window over ALK3 (IC50 = 1,171 nM) and a 125-fold window over ALK5 (IC50 = 3,000 nM) [1]. In contrast, LDN-193189 is documented in the peer-reviewed literature as nonselective for highly homologous ALK3 and possesses only modest overall kinome selectivity [2]. This differential selectivity profile has direct experimental consequences: studies using LDN-193189 to interrogate ALK2 function are confounded by concomitant ALK3 inhibition, whereas LDN-214117 enables cleaner target deconvolution in BMP pathway analysis.
| Evidence Dimension | Biochemical kinase inhibition selectivity (ALK2 vs. ALK3 vs. ALK5) |
|---|---|
| Target Compound Data | ALK2 IC50 = 24 nM; ALK3 IC50 = 1,171 nM; ALK5 IC50 = 3,000 nM |
| Comparator Or Baseline | LDN-193189: ALK2 potent but nonselective for ALK3 (no quantitative fold-selectivity reported in primary literature due to overlapping inhibition) |
| Quantified Difference | LDN-214117: 49-fold selectivity for ALK2 over ALK3, 125-fold over ALK5; LDN-193189: no meaningful selectivity window over ALK3 |
| Conditions | In vitro kinase activity assay using recombinant ALK2, ALK3, and ALK5 kinase domains (Mohedas et al., 2014) |
Why This Matters
Investigators requiring ALK2-specific pathway interrogation should procure LDN-214117 rather than LDN-193189 to avoid confounding off-target ALK3 inhibition that obscures ALK2-specific pharmacodynamic readouts.
- [1] Mohedas AH, Xing X, Armstrong KA, Bullock AN, Cuny GD, Yu PB. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. J Med Chem. 2014 Oct 9;57(19):7900-7915. View Source
- [2] Jiang JK, Huang X, Shamim K, Patel PR, Lee A, Wang AQ, et al. Discovery of 3-(4-sulfamoylnaphthyl)pyrazolo[1,5-a]pyrimidines as potent and selective ALK2 inhibitors. Bioorg Med Chem Lett. 2018 Nov 1;28(20):3356-3362. View Source
